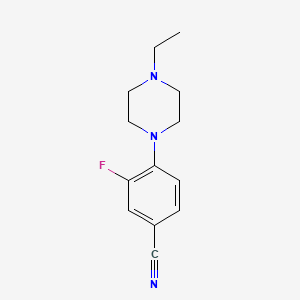

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile

Description

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile (C₁₄H₁₈FN₃) is a fluorinated benzonitrile derivative featuring a 4-ethylpiperazine substituent at the 4-position of the benzene ring . This compound is part of a broader class of nitrile-containing molecules, often employed as intermediates or bioactive agents in pharmaceutical research. Its structure combines a polar nitrile group with a piperazine moiety, which may enhance solubility and enable interactions with biological targets such as kinases or receptors . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXIMBRLAPJDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution with Ethyl Group: The ethyl group can be introduced via aza-Michael addition between protected diamines and in situ generated sulfonium salts.

Introduction of Fluorobenzonitrile Moiety: The final step involves the substitution of the piperazine ring with a fluorobenzonitrile moiety under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of less toxic reagents and improved yields are essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where the fluorine or nitrile groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a piperazine ring, an ethyl group, and a fluorobenzonitrile moiety, gives it distinct chemical and biological properties that make it valuable in various applications.

Scientific Research Applications

- Chemistry As an intermediate, this compound is used in the synthesis of various organic compounds and pharmaceuticals.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Recent studies have evaluated its biological activities through various assays.

- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs. The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various biochemical pathways. It may act as an inhibitor or modulator of these targets, influencing cellular processes.

- Industry The compound is used in producing materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can be performed to modify the functional groups present in the compound. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution The compound can undergo substitution reactions, where the fluorine or nitrile groups can be replaced with other functional groups. Reagents like halogens, acids, and bases can be used for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

This compound is of interest in medicinal chemistry because of its potential biological activities.

Target Interactions

- Receptor Binding The piperazine ring enhances binding affinity to various receptors, potentially including dopamine and serotonin receptors.

- Enzyme Inhibition It may inhibit enzymes involved in critical pathways, affecting metabolic processes and cellular signaling.

4-(4-Ethylpiperazin-1-yl)benzaldehyde

This compound has a similar piperazine ring structure but with a benzaldehyde moiety instead of a fluorobenzonitrile group.

2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Piperazine Derivatives with Variable Alkyl Chains

Compounds with piperazine substituents, differing in alkyl chain length, are common structural analogs:

- YPC-21440 : Contains a 4-methylpiperazine group.

- YPC-21817 : Features the same 4-ethylpiperazine group as the target compound.

- YPC-21813/21814 : Incorporate 4-pentyl and 4-decylpiperazine groups, respectively .

| Compound | Alkyl Chain | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| YPC-21440 (methyl) | Methyl | ~450 (estimated) | Higher polarity, reduced lipophilicity |

| 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile | Ethyl | 247.32 | Balanced solubility/permeability |

| YPC-21813 (pentyl) | Pentyl | ~520 (estimated) | Increased lipophilicity, potential for enhanced membrane penetration |

The ethyl group in the target compound may optimize pharmacokinetic properties by balancing hydrophobicity and solubility, avoiding the extremes seen in methyl (polar) or pentyl/decyl (highly lipophilic) analogs .

Heterocyclic Extended Derivatives

Several analogs incorporate additional heterocyclic systems:

- Compound 24 : Contains a pyrimido[5,4-b][1,4]oxazine ring linked to a chloropyrimidine group (C₂₄H₂₅FN₈O; [M+H]⁺: 461.2208) .

- Compound 17 : Features an 8-azabicyclo[3.2.1]octane scaffold (C₂₆H₂₇FN₈O; [M+H]⁺: 487.2365) .

- Compound 20 : Includes a benzimidazole moiety (73% synthetic yield) .

The addition of heterocycles like pyrimido-oxazine or benzimidazole improves target affinity through hydrogen bonding or π-stacking interactions but complicates synthesis (yields ≤73%) . The target compound’s simpler structure may favor synthetic accessibility but limit binding versatility.

Pyrazole and Isoxazole Analogs

- 10a : Replaces piperazine with a pyrazole ring (C₁₂H₁₂FN₅; [M+H]⁺: 245.1) .

- I-6230/I-6273 : Contain pyridazine or isoxazole groups attached via ethoxy/thiomethyl linkers .

| Compound | Core Structure | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| Target Compound | Benzonitrile + piperazine | 247.32 | Nitrile, ethylpiperazine |

| 10a | Benzonitrile + pyrazole | 245.1 | Nitrile, pyrazole |

Intermediate and Precursor Compounds

- 4-(Bromomethyl)-3-fluorobenzonitrile : A key precursor (CAS 105942-09-4; MW 214.03) used in synthesizing benzonitrile derivatives .

- 4-(Aminomethyl)-3-fluorobenzonitrile: Intermediate with an aminomethyl group (GHS-compliant for industrial use) .

| Compound | Role | Purity | Applications |

|---|---|---|---|

| Target Compound | Final product | Discontinued | Research/Pharmaceuticals |

| 4-(Bromomethyl)-3-fluorobenzonitrile | Synthetic precursor | ≥99% (GC) | Intermediate in drug synthesis |

The discontinued status of the target compound contrasts with the commercial availability of precursors, highlighting challenges in its procurement for ongoing research .

Biological Activity

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and its therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a fluorobenzonitrile moiety with a piperazine substituent, which plays a crucial role in its biological interactions. The structure can be represented as follows:

- Chemical Formula : C₁₃H₁₈FN₃

- Molecular Weight : 235.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes involved in various biochemical pathways. This compound may act as an inhibitor or modulator of these targets, influencing cellular processes such as proliferation and apoptosis.

Target Interactions

- Receptor Binding : The piperazine ring enhances binding affinity to various receptors, potentially including dopamine and serotonin receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways, affecting metabolic processes and cellular signaling.

Biological Activity Assays

Recent studies have evaluated the biological activities of this compound through various assays:

Table 1: Summary of Biological Activity Assays

| Assay Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinase | 0.5 | |

| Cell Proliferation | Cancer Cell Lines | 1.2 | |

| Antimicrobial Activity | Bacterial Strains | 0.8 |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Research highlighted the antimicrobial potential of this compound against several bacterial strains, showing effective inhibition at low concentrations. This suggests its utility in developing new antimicrobial agents.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, indicating potential applications in treating neurological disorders due to its ability to modulate receptor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.